Product packaging for Ammonium octyl sulfate(Cat. No.:CAS No. 67633-88-9)

Ammonium octyl sulfate

Cat. No.: B13776445
CAS No.: 67633-88-9
M. Wt: 227.32 g/mol
InChI Key: PYWCSLGSEKAVNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization in Surfactant Chemistry

Ammonium (B1175870) octyl sulfate (B86663) is an anionic surfactant, a class of compounds characterized by a negatively charged hydrophilic head group. wikipedia.org Specifically, it is an alkyl sulfate, consisting of a nonpolar eight-carbon (octyl) hydrocarbon tail and a polar sulfate head group, with an ammonium cation providing charge neutrality. wikipedia.org This molecular architecture, featuring distinct hydrophobic and hydrophilic regions, is the basis for its surface-active properties, which allow it to reduce the surface tension at interfaces between different phases, such as air-water or oil-water. wikipedia.org In the broader context of surfactants, ammonium octyl sulfate is valued for its role in systems requiring effective emulsification and foaming. gantrade.comtrcc.com

Academic Significance and Research Trajectory

The study of this compound and related alkyl sulfates is integral to understanding fundamental surfactant behaviors. Research often focuses on its self-assembly into micelles above a certain concentration, known as the critical micelle concentration (CMC). aip.orgwikipedia.org Investigations into its physicochemical properties, such as surface tension reduction and hygroscopicity, contribute to a deeper comprehension of interfacial phenomena. copernicus.orgresearchgate.net Academic interest also extends to its interactions with other substances, including polymers and other surfactants, to create systems with tailored properties. acs.org The research trajectory indicates a continued focus on elucidating the structure-property relationships that govern its performance in various chemical systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H21NO4S B13776445 Ammonium octyl sulfate CAS No. 67633-88-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

67633-88-9

Molecular Formula

C8H21NO4S

Molecular Weight

227.32 g/mol

IUPAC Name

azanium;octyl sulfate

InChI

InChI=1S/C8H18O4S.H3N/c1-2-3-4-5-6-7-8-12-13(9,10)11;/h2-8H2,1H3,(H,9,10,11);1H3

InChI Key

PYWCSLGSEKAVNK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOS(=O)(=O)[O-].[NH4+]

Origin of Product

United States

Synthetic Methodologies and Derivatization Approaches

General Synthesis Pathways for Alkyl Sulfates

The industrial production of linear alkyl sulfates like ammonium (B1175870) octyl sulfate (B86663) typically follows a two-step route: the sulfation of the corresponding alcohol and the subsequent neutralization of the resulting alkyl sulfuric acid.

The foundational step in producing ammonium octyl sulfate is the sulfation of octanol (B41247). In this reaction, a sulfating agent introduces a sulfate group (-OSO₃H) onto the octyl alcohol molecule, forming octyl sulfuric acid as an intermediate. The most prevalent industrial method involves the reaction of octyl alcohol with sulfur trioxide (SO₃) in a continuous process, often utilizing a falling film reactor. surfactant.topsaapedia.org This technique allows for efficient heat removal from the highly exothermic reaction and precise control over reaction conditions, typically maintaining a temperature between 30 and 60°C. surfactant.topgoogleapis.com

Several sulfating agents can be employed, each with distinct characteristics and applications.

Sulfur Trioxide (SO₃): As the most common agent for large-scale production, SO₃ reacts rapidly and stoichiometrically with the alcohol. chemithon.com It is often diluted with dry air to moderate its reactivity. chemithon.com

Chlorosulfuric Acid (ClSO₃H): This strong sulfating agent is also widely used to produce alcohol sulfates. chemithon.com The reaction produces hydrogen chloride as a byproduct.

Sulfamic Acid (NH₂SO₃H): A milder, solid reagent, sulfamic acid offers a more specific sulfation of alcohol groups. chemithon.com A significant advantage of this method is that it directly produces the ammonium salt of the alkyl sulfuric acid, bypassing the need for a separate neutralization step. chemithon.com The reaction is typically conducted by heating the alcohol with a molar excess of sulfamic acid at temperatures ranging from 110–160°C for approximately 90 minutes. chemithon.com

Sulfuric Acid (H₂SO₄): While direct sulfation with sulfuric acid is possible, it is often less preferred due to the potential for side reactions and the equilibrium nature of the reaction, which requires the removal of water to proceed to completion. google.com

Comparison of Common Sulfating Agents for Octanol
Sulfating AgentChemical FormulaTypical Reaction ConditionsKey Characteristics
Sulfur TrioxideSO₃30-60°C in a falling film reactor surfactant.topgoogleapis.comHighly reactive; common for continuous industrial production; requires neutralization. surfactant.topsaapedia.org
Chlorosulfuric AcidClSO₃HControlled temperatureStrong sulfating agent; produces HCl byproduct; requires neutralization. chemithon.com
Sulfamic AcidNH₂SO₃H110-160°C for ~90 mins chemithon.comMild, solid reagent; selectively sulfates alcohols; directly forms ammonium salt, no neutralization needed. chemithon.com

When sulfating agents other than sulfamic acid are used, the resulting octyl sulfuric acid intermediate is a strong acid that must be neutralized to form the final salt. For the synthesis of this compound, this is achieved by reacting the acid intermediate with an ammonia (B1221849) source. saapedia.orggoogle.com This is a standard acid-base neutralization reaction that yields the ammonium salt and water. quora.comlaballey.com

Commonly used neutralizing agents include:

Aqueous ammonia (ammonia water) saapedia.org

Anhydrous ammonia google.comcamachem.com

The neutralization process is exothermic and requires careful temperature control, with temperatures often kept below 0°C to minimize hydrolysis of the ester and other potential side reactions. google.com The reaction between the octyl sulfuric acid and ammonia results in the formation of this compound. google.comquora.com

Advanced Synthetic Modifications and Analogues

Variations in the structure of the alcohol feedstock or the neutralizing amine lead to the synthesis of a range of analogues with distinct properties. These modifications can involve using isomers of octanol or employing different ammonium-based cations.

Branched-Chain Isomers: Instead of linear 1-octanol (B28484), branched-chain isomers like 2-ethylhexanol can be used as the starting alcohol. Sulfation of 2-ethylhexanol followed by neutralization with ammonia yields the ammonium salt of the 2-ethylhexyl sulfuric acid ester, a branched analogue of this compound. google.com

Secondary Alkyl Sulfates: The use of a secondary alcohol like 2-octanol (B43104) results in a secondary alkyl sulfate. The reaction of 2-octanol with sulfamic acid has been reported to produce ammonium sec-octyl sulfate. sigmaaldrich.com

Modified Cations: The ammonium cation can be substituted with other amine-based groups. For instance, reacting octyl sulfuric acid with monoethanolamine produces (2-Hydroxyethyl)ammonium octyl sulphate. google.comsmolecule.com Furthermore, other analogues such as pyridinium (B92312) octyl sulfates can be synthesized through a salt metathesis reaction where an aqueous solution of sodium octyl sulfate is treated with a quaternary pyridinium halide salt. rsc.org

Synthetic Analogues of this compound
Analogue NameStarting AlcoholAmine/Cation SourceReference
Ammonium 2-ethylhexyl sulfate2-EthylhexanolAmmonia google.com
Ammonium sec-octyl sulfate2-OctanolSulfamic Acid sigmaaldrich.com
(2-Hydroxyethyl)ammonium octyl sulphateOctanolMonoethanolamine google.comsmolecule.com
Pyridinium octyl sulfatesOctanol (via Sodium Octyl Sulfate)Quaternary Pyridinium Halide rsc.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. royalsocietypublishing.org These principles are increasingly being applied to the synthesis of surfactants like this compound to enhance safety and environmental sustainability.

Waste Prevention & Atom Economy: Modern synthetic routes, such as the direct sulfation with sulfur trioxide in a continuous reactor, are designed for high conversion and stoichiometric efficiency, which minimizes waste. googleapis.comchemithon.com The direct reaction of SO₃ with an alcohol has a high atom economy as it incorporates the entire SO₃ molecule into the product. Similarly, using sulfamic acid directly yields the ammonium salt, preventing the formation of a salt byproduct that would occur in a separate neutralization step with a base like sodium hydroxide. chemithon.com

Less Hazardous Chemical Syntheses: The selection of reagents can significantly influence the process's environmental footprint. Using sulfamic acid, a stable solid, can be considered safer than handling highly corrosive chlorosulfuric acid or fuming sulfuric acid. chemithon.com

Safer Solvents and Auxiliaries: A key goal of green chemistry is to minimize or eliminate the use of organic solvents. royalsocietypublishing.org Research into alkyl sulfate synthesis has demonstrated solvent-free methods. One such approach is a transesterification reaction where an intermediate like a methylsulfate (B1228091) ionic liquid reacts directly with a long-chain alcohol, liberating only methanol (B129727) as a byproduct in a halide-free process. rsc.org The use of microreactors for sulfation with liquid SO₃ also reduces the need for solvents. googleapis.com

Energy Efficiency: Conducting reactions at ambient or moderately elevated temperatures reduces energy consumption. The use of highly efficient falling film reactors for sulfation helps manage the reaction's exothermicity, maintaining optimal temperatures (e.g., 30-60°C) without excessive external energy input. surfactant.topgoogleapis.com

Application of Green Chemistry Principles in Alkyl Sulfate Synthesis
Green Chemistry PrincipleApplication in SynthesisReference
Waste PreventionUsing continuous falling film reactors for high conversion and efficiency. saapedia.org
Atom EconomyDirect addition of SO₃ or sulfamic acid to the alcohol, incorporating most atoms into the final product. chemithon.com
Safer Solvents/AuxiliariesDeveloping solvent-free synthesis methods, such as transesterification of ionic liquids. rsc.org
Energy EfficiencyUsing micro-reaction systems and falling film reactors for superior heat management. surfactant.topgoogleapis.com

Colloidal and Interfacial Behavior of Ammonium Octyl Sulfate

Micellization Phenomena

The self-assembly of individual surfactant molecules (monomers) into organized aggregates known as micelles is a hallmark of surfactant solutions. numberanalytics.com This process, termed micellization, is driven by the hydrophobic effect, where the hydrocarbon tails of the surfactant molecules are expelled from the aqueous environment to form a core, while the hydrophilic head groups remain in contact with the surrounding water. umcs.pl

A key parameter characterizing micellization is the Critical Micelle Concentration (CMC), which is the specific concentration at which micelles begin to form in significant numbers. nepjol.info Below the CMC, ammonium (B1175870) octyl sulfate (B86663) exists predominantly as individual ions in solution. As the concentration increases and surpasses the CMC, the formation of micelles becomes a spontaneous and dominant process. umcs.pl

The CMC is a critical property that is influenced by various factors, including the structure of the surfactant molecule itself. umcs.pl Generally, for a homologous series of surfactants, the CMC decreases as the length of the hydrophobic alkyl chain increases. numberanalytics.com For instance, studies on sodium alkyl sulfates have shown a decrease in CMC with increasing chain length. numberanalytics.com This trend is attributed to the increased hydrophobicity of longer chains, which provides a greater driving force for aggregation. numberanalytics.com

The determination of the CMC for surfactants like ammonium octyl sulfate can be accomplished through various experimental techniques. Surface tension measurements are commonly employed, where the CMC is identified by a distinct break in the plot of surface tension versus surfactant concentration. nepjol.info Other methods include conductivity measurements, fluorescence spectroscopy, and dynamic light scattering. nih.gov

Table 1: Critical Micelle Concentration (CMC) of Selected Anionic Surfactants

SurfactantAlkyl Chain LengthCMC (mM)
Sodium octyl sulfate8133
Sodium decyl sulfate1033.2
Sodium dodecyl sulfate128.2

This table presents typical CMC values for a homologous series of sodium alkyl sulfates to illustrate the effect of chain length. The CMC of this compound is expected to be in a similar range to that of sodium octyl sulfate.

The process of micelle formation is governed by thermodynamic principles. The standard Gibbs free energy of micellization (ΔG°mic), enthalpy of micellization (ΔH°mic), and entropy of micellization (ΔS°mic) provide insight into the spontaneity and driving forces of this self-assembly process. These thermodynamic parameters can be determined by studying the temperature dependence of the CMC. cdnsciencepub.comacs.org

Generally, for ionic surfactants, the micellization process is entropy-driven at lower temperatures, primarily due to the hydrophobic effect and the release of structured water molecules from around the hydrocarbon chains. The enthalpy of micellization is often small and can be positive (endothermic) or negative (exothermic) depending on the temperature and the specific surfactant. researchgate.net An enthalpy-entropy compensation phenomenon is often observed in the micellization of surfactants in aqueous solutions. cdnsciencepub.com

This compound can form mixed micelles when combined with other types of surfactants, such as cationic, non-ionic, or zwitterionic surfactants. nih.govacs.org The interactions between the different surfactant molecules within the mixed micelles can lead to synergistic effects, where the properties of the mixture are more favorable than those of the individual components. uc.pt

When mixed with non-ionic surfactants, the interactions are generally less dramatic but can still lead to non-ideal mixing behavior and changes in micellar properties. nih.gov The composition of the mixed micelles and the degree of interaction can be analyzed using theoretical models such as the regular solution theory. acs.org

The morphology of the aggregates formed by this compound, whether in a pure solution or in a mixed system, can vary from simple spherical micelles to more complex structures like cylindrical or worm-like micelles, and even lamellar phases or vesicles. uc.ptnih.gov The shape and size of these aggregates are influenced by factors such as surfactant concentration, temperature, ionic strength, and the presence of other additives. 166.62.7

The geometry of the surfactant molecule itself, often described by the critical packing parameter (CPP), plays a crucial role in determining the preferred aggregate morphology. diva-portal.org The CPP relates the volume of the hydrophobic tail, the area of the hydrophilic head group at the micelle surface, and the maximum effective length of the tail.

In mixed surfactant systems, particularly with oppositely charged surfactants, the morphology of the aggregates can evolve significantly with changes in the composition of the mixture. uc.ptnih.gov For instance, mixtures of cetyltrimethylammonium bromide (a cationic surfactant) and sodium octyl sulfate can form different aggregate shapes depending on the ratio of the two surfactants. tuhh.de Techniques such as dynamic light scattering (DLS), small-angle neutron scattering (SANS), and cryo-transmission electron microscopy (cryo-TEM) are instrumental in characterizing the size and shape of these self-assembled structures. nih.govuc.ptnih.gov

Adsorption at Interfaces

The surface activity of this compound is not only evident in its self-assembly into micelles but also in its tendency to adsorb at various interfaces, such as the air-water interface and solid-liquid interfaces. researchgate.net This adsorption is a key factor in many of its applications. researchgate.net

The adsorption of this compound onto solid surfaces from an aqueous solution is a complex process governed by a combination of forces, including electrostatic interactions, hydrophobic interactions, and sometimes hydrogen bonding. sapub.org The nature of the solid surface (e.g., its charge, hydrophobicity) and the solution conditions (e.g., pH, ionic strength) are critical in determining the adsorption mechanism and the amount of surfactant adsorbed. researchgate.net

On positively charged surfaces, such as certain metal oxides at a pH below their isoelectric point, the adsorption of the anionic octyl sulfate ions is primarily driven by electrostatic attraction. sapub.org At low concentrations, the surfactant molecules adsorb as individual ions. As the concentration increases, cooperative adsorption can occur, leading to the formation of surface aggregates, often referred to as hemimicelles or admicelles.

On hydrophobic surfaces, the adsorption is mainly driven by the hydrophobic interaction between the octyl chain of the surfactant and the nonpolar surface. diva-portal.org This process helps to remove the hydrophobic tails from the unfavorable aqueous environment. researchgate.net

The interaction of surfactants with carbon nanomaterials, such as carbon nanotubes, is also of significant interest. The adsorption on these surfaces is typically driven by hydrophobic and van der Waals interactions between the alkyl chain of the surfactant and the graphitic surface of the nanomaterial. This adsorption can be utilized to disperse and stabilize carbon nanotubes in aqueous solutions.

The study of surfactant adsorption on solid surfaces is often carried out using techniques like quartz crystal microbalance (QCM), which can monitor the adsorbed mass in real-time. diva-portal.org

Interfacial Adsorption Layers and Film Formation

Like all surfactants, this compound molecules preferentially adsorb at interfaces, such as the air-water or oil-water interface. This process is driven by the thermodynamic favorability of removing the hydrophobic octyl chain from the aqueous environment. At the interface, the molecules orient themselves with the hydrophobic tails directed away from the water phase and the hydrophilic sulfate headgroups remaining in contact with the water.

This adsorption leads to the formation of a structured molecular layer, or film, at the interface. The density and orientation of the molecules within this adsorbed layer are dependent on the surfactant's bulk concentration. Initially, at low concentrations, the molecules lie relatively far apart. As the concentration increases, the interfacial population grows, leading to a more densely packed film. This film alters the physical properties of the interface, reducing interfacial tension and creating a barrier that is crucial for the stabilization of emulsions and foams. The structure of this adsorbed layer is directly correlated with its surface properties. arxiv.org Studies on the closely related sodium octyl sulfate (SOS) show that the arrangement and interactions within this layer are key to its function. rsc.org

Influence of Solution Parameters on Adsorption Kinetics and Equilibrium

The process of surfactant adsorption at an interface involves both kinetics (the rate of adsorption) and equilibrium (the final state of the adsorbed layer). Several solution parameters significantly influence these aspects for this compound.

Concentration: The rate of adsorption and the equilibrium surface concentration are strongly dependent on the bulk concentration of the surfactant. Adsorption increases with concentration until the surface becomes saturated. arxiv.orgresearchgate.net This saturation point is typically reached near the Critical Micelle Concentration (CMC), after which further additions of the surfactant primarily lead to the formation of micelles in the bulk solution rather than increasing the density of the interfacial layer. arxiv.orgaip.org

Electrolytes: The presence of electrolytes (salts) in the aqueous solution can significantly impact the adsorption of ionic surfactants like this compound. The added ions can shield the electrostatic repulsion between the negatively charged sulfate headgroups in the adsorbed layer. This shielding allows for a more compact packing of surfactant molecules at the interface, leading to a higher surface concentration and a more significant reduction in interfacial tension. rsc.org

pH: The pH of the solution can influence the stability and interactions at the interface. For alkyl sulfates, extreme pH values can potentially lead to hydrolysis over time, but they are generally stable across a wide pH range. nih.gov

Temperature: Temperature affects both the solubility of the surfactant and the kinetics of adsorption. An increase in temperature generally increases the rate of diffusion of surfactant molecules to the interface.

Adsorption kinetics for alkyl sulfates are often diffusion-controlled, meaning the rate at which molecules arrive at the interface from the bulk solution is the limiting step. researchgate.net The equilibrium state is described by adsorption isotherms (e.g., Langmuir or Frumkin models), which relate the concentration of the surfactant in the bulk solution to the amount adsorbed at the interface. nih.gov

Emulsion and Foam Science

The ability of this compound to adsorb at interfaces and lower interfacial tension makes it an effective agent in the formation and stabilization of emulsions and foams.

Emulsion Stabilization Mechanisms (Electrostatic, Steric)

Emulsions are dispersions of one immiscible liquid in another, such as oil in water. They are inherently unstable and require a stabilizing agent to prevent the droplets from coalescing. This compound stabilizes emulsions primarily through an electrostatic mechanism . uri.edugantrade.com

Electrostatic Stabilization: When this compound adsorbs onto the surface of oil droplets in an oil-in-water emulsion, the negatively charged sulfate headgroups are oriented towards the continuous water phase. This creates a negative surface charge on each droplet. The resulting electrostatic repulsion between the similarly charged droplets acts as an energy barrier, preventing them from approaching each other closely and coalescing. jeeng.netresearchgate.net This repulsive force is a dominant factor in the stability of emulsions stabilized by simple ionic surfactants.

Steric Stabilization: This mechanism involves the presence of bulky, typically polymeric, chains on the droplet surface that physically prevent the droplets from getting too close. While steric stabilization is the primary mechanism for non-ionic surfactants with large polyethylene (B3416737) oxide chains, it is not the main stabilizing force for a small molecule like this compound. uri.edu However, the layer of adsorbed ions and their associated hydration shells do provide a minimal steric hindrance.

Foaming Properties and Foam Stability Research

Foam is a dispersion of a gas in a liquid. The ability of a surfactant to create and sustain foam is linked to its ability to lower surface tension and form a resilient film at the air-water interface. The foaming properties of alkyl sulfates are highly dependent on the length of their hydrophobic alkyl chain. cern.chpcc.eu

Foaming Ability: Short-chain alkyl sulfates like sodium octyl sulfate (SOS) are known to be moderate foaming agents that produce a "wet" foam, characterized by a high liquid content and relatively large, heterogeneous bubbles. wikipedia.org Longer-chain analogs, such as ammonium lauryl sulfate (ALS, C12), are considered very high-foaming surfactants. rchem.com.pkspecialchem.comresearchgate.net It can be inferred that this compound (C8) exhibits good foaming properties but likely produces a less voluminous and less stable foam than its C12 and C14 counterparts.

Foam Stability: Research shows that for sodium alkyl sulfates, foam stability generally increases with alkyl chain length up to an optimal point. cern.chpcc.eu The foam produced by SOS is described as being poorly stable. wikipedia.org This is because the shorter octyl chains have weaker cohesive interactions within the foam film (lamella) compared to longer chains, making the film more susceptible to drainage and rupture. Therefore, the foam generated by this compound is expected to be less stable than that produced by ammonium lauryl sulfate.

Table 1: Influence of Alkyl Chain Length on Alkyl Sulfate Foaming Properties

This table compiles general findings from research on alkyl sulfates to illustrate trends.

Alkyl Chain Length Common Example Typical Foam Volume Typical Foam Stability
Short (C8) Sodium Octyl Sulfate Moderate Low
Medium (C12) Ammonium Lauryl Sulfate High High
Long (C16-C18) Sodium Cetyl Sulfate Decreases (due to lower solubility) Can be high, but solubility is a factor

Interfacial Tension Reduction in Emulsified Systems

A primary function of an emulsifying agent is to reduce the interfacial tension (IFT) between the two immiscible phases (e.g., oil and water). Lowering the IFT reduces the energy required to create the large interfacial area of a fine droplet dispersion, thus facilitating emulsification. uri.edu

This compound, as an effective surfactant, significantly lowers the IFT between water and hydrophobic phases. Studies on its close analog, sodium octyl sulfate (SOS), demonstrate this capability. For instance, research on the decane-water interface showed that SOS effectively reduces IFT, and its efficiency is enhanced by the presence of electrolytes like sodium chloride, which allows for denser packing at the interface. rsc.org The magnitude of IFT reduction is a direct function of the surfactant concentration, with the maximum effect observed around the CMC. nih.govacs.org

Table 2: Interfacial Tension of Sodium Octyl Sulfate (SOS) at the Decane-Water Interface (20°C)

Data adapted from Haydon & Taylor (1961) for Sodium Octyl Sulfate in 0.1 M NaCl solution. rsc.org

SOS Concentration (mol/l) Interfacial Tension (dynes/cm)
0.00078 45.0
0.00156 40.0
0.00312 34.9
0.00625 29.5
0.0125 24.0
0.025 19.0
0.05 14.8
0.10 11.4

Phase Behavior in Aqueous Systems

The behavior of this compound in water is characterized by the formation of aggregates known as micelles above a certain concentration. wikipedia.org

At low concentrations, the surfactant exists as individual ions (monomers) in the solution. As the concentration increases, the monomers begin to adsorb at the air-water surface. Once the surface is saturated and the concentration reaches a specific threshold known as the Critical Micelle Concentration (CMC) , the surfactant monomers spontaneously self-assemble into spherical or cylindrical aggregates called micelles. aip.org In these structures, the hydrophobic octyl tails are sequestered in the core, away from the water, while the hydrophilic ammonium sulfate headgroups form the outer shell, interacting with the surrounding water.

The CMC is a key characteristic of a surfactant. For sodium octyl sulfate, a close analog, the CMC is reported to be approximately 0.13 mol/L. nih.gov The value for this compound is expected to be in a similar range.

Table 3: Reported Critical Micelle Concentration (CMC) for Sodium Octyl Sulfate (SOS)

Source CMC (mol/L) Temperature (°C)
Wikipedia (2023) nih.gov 0.13 25
Yatcilla et al. (1996) diva-portal.org ~0.14 Not Specified
Haydon & Taylor (1961) rsc.org 0.133 (in 0.01 M NaCl) 20

At much higher concentrations, well above the CMC, surfactant systems can form more complex, ordered structures known as liquid crystalline phases, such as hexagonal or lamellar phases. rsc.org Studies on mixtures containing sodium octyl sulfate have demonstrated the formation of such phases. diva-portal.org

Formation of Lyotropic Liquid Crystalline Phases

Amphiphilic molecules like this compound can self-assemble in water to form various ordered structures known as lyotropic liquid crystalline phases. bohrium.com The specific phase that forms is dependent on factors such as surfactant concentration, temperature, and the presence of other substances. bohrium.comtandfonline.com The primary lyotropic liquid crystal structures include the hexagonal, lamellar, and cubic phases. bohrium.com

In systems containing an octyl sulfate anion, the transition between these phases is well-documented, particularly in mixtures with oppositely charged surfactants. For instance, in aqueous mixtures of sodium octyl sulfate (SOS) and a cationic surfactant like octyltrimethylammonium (B97695) bromide (OTAB), the system forms a liquid crystal phase in concentrated solutions. pku.edu.cn As the molar ratio of the two surfactants approaches equimolarity, a structural transition from a hexagonal to a lamellar phase is observed. pku.edu.cn This transition is driven by the changes in the effective packing parameter of the surfactant molecules as the electrostatic repulsion between headgroups is screened by the oppositely charged co-surfactant. Molecular dynamics simulations of mixed systems of cetyltrimethylammonium bromide (CTAB) and sodium octyl sulfate (SOS) show that as the proportion of the cationic surfactant increases, aggregates can transition from spherical to disc-like and then to rod-like structures. rsc.org

Systems involving ionic liquids with an octyl sulfate anion also exhibit rich phase behavior. For example, aqueous mixtures of 1-ethyl-3-methyl imidazolium (B1220033) octyl sulfate can undergo a phase transition from an isotropic liquid to a lyotropic liquid crystalline state around room temperature. researchgate.net Structural analysis indicates a transition to a hexagonal lyotropic liquid crystalline phase, where cylindrical micelles are arranged in a hexagonal lattice. researchgate.net In other related systems, such as calcium octyl sulfate with decan-1-ol and water, various liquid crystalline phases are also identified, highlighting the versatility of the octyl sulfate anion in forming ordered mesophases. acs.org The addition of a co-surfactant or co-solute can induce the formation of different structures; for instance, adding an ionic liquid to a sodium dodecyl sulfate (SDS) solution can cause a transition from a hexagonal to a lamellar phase. surajitdhara.in

Influence of Co-solutes and Temperature on Phase Diagrams

The phase diagrams of surfactant-water systems are highly sensitive to the presence of co-solutes and changes in temperature. qub.ac.uknih.gov These factors can alter the delicate balance of intermolecular forces that govern self-assembly, leading to shifts in phase boundaries and transitions between different liquid crystalline structures. nih.govresearchgate.netacs.org

The addition of co-solutes, such as salts or alcohols, can significantly modify the phase behavior. acs.org In mixtures of oppositely charged surfactants, such as sodium octyl sulfate (SOS) and cetyltrimethylammonium bromide (CTAB), the addition of salt has been shown to have no significant impact on the initial formation of nonequilibrium mixed aggregates or the time constants for their evolution into vesicles. acs.org However, in other systems, salts can have a pronounced effect. For instance, adding salts like sodium or potassium chloride to aqueous solutions of the chromonic liquid crystal disodium (B8443419) chromoglycate can shift the isotropic-nematic phase boundary upwards by more than 10°C. acs.org The addition of ammonium sulfate to solutions of n-octyl-β-D-glucopyranoside (C8βG1) and PEG raises the cloud point temperature of the mixture, indicating an influence on the phase stability. nih.gov The type of anion in related ionic liquid crystals also affects the phase transitions, with dodecyl sulfate anions, for example, promoting the formation of cubic and columnar phases at different chain lengths compared to other anions. nih.gov Alcohols can also act as co-solutes; studies on complex salts mixed with alcohols like ethanol, butanol, or octanol (B41247) show the formation of various phases including hexagonal, lamellar, and cubic structures, depending on the alcohol and its concentration. acs.org

Temperature is another critical parameter that can induce phase transitions. pku.edu.cn Heating can cause transitions from one liquid crystal phase to another or from a liquid crystal phase to an isotropic liquid. qub.ac.ukresearchgate.net In some mixed cationic-anionic surfactant systems, a heating-induced micelle-to-vesicle transition (MVT) has been observed, a phenomenon attributed to the complex interplay of molecular interactions upon heating. pku.edu.cn In studies of ionic liquids like 1-ethyl-3-methyl imidazolium octyl sulfate in water, a temperature-induced transition from a liquid isotropic state to a mesomorphic (lyotropic liquid crystalline) state occurs around room temperature. researchgate.net Differential scanning calorimetry (DSC) is a key technique used to study these thermal transitions, revealing endothermic or exothermic peaks corresponding to changes in the material's structure. researchgate.net The phase diagram for the ammonium sulfate-water system, for example, shows a clear dependence on temperature for the liquid-solid equilibrium. researchgate.netnih.gov

Table 1: Influence of Co-solutes on the Phase Behavior of Selected Surfactant Systems

Surfactant System Co-solute Observed Effect Reference(s)
Sodium Octyl Sulfate (SOS) / Cetyltrimethylammonium Bromide (CTAB) Salt (unspecified) No impact on the kinetics of vesicle formation from initial aggregates. acs.org
Octyltrimethylammonium Bromide (OTAB) / Sodium Octyl Sulfate (SOS) N/A (molar ratio varied) Transition from hexagonal to lamellar phase as molar ratio approaches 1:1. pku.edu.cn
n-octyl-β-D-glucopyranoside (C8βG1) / PEG Ammonium Sulfate Raises the cloud point temperature of the mixture. nih.gov
Disodium Chromoglycate (a chromonic LC) NaCl, KCl Shifts isotropic-nematic phase boundary upward by >10°C. acs.org
C₁₆TAPA₃₀ (Complex Salt) Octanol, Butanol, Ethanol Induces formation of hexagonal, lamellar, and cubic phases depending on the alcohol. acs.org
1-ethyl-3-methyl imidazolium octyl sulfate / Water Magnesium Sulfate The salt can be dissolved and has a profound impact on the mixture's properties. researchgate.net

Solid-Solid Phase Transitions in Related Quaternary Ammonium Salts

While lyotropic liquid crystals form in solution, quaternary ammonium salts can also exhibit thermotropic behavior, undergoing phase transitions in the solid state upon heating. researchgate.netirb.hr These solid-solid phase transitions are distinct from melting and involve changes in the crystalline structure of the material. tandfonline.comresearchgate.net This behavior is particularly common in long-chain n-alkyltrimethylammonium halides and related compounds. tandfonline.com

The primary mechanism for these transitions is often described as the "melting" of the long hydrocarbon chains, while the more rigid ionic layers of the crystal lattice maintain their regular arrangement. tandfonline.com This results in a transition from a highly ordered crystalline state to a more disordered, plastic-like crystalline phase at a temperature below the final melting point. tandfonline.comresearchgate.net These transitions are characterized by large enthalpy changes, which can be measured using techniques like Differential Scanning Calorimetry (DSC). tandfonline.com

The specific properties of these solid-solid phase transitions, such as the transition temperature and enthalpy, are highly dependent on the molecular structure of the quaternary ammonium salt. Key influencing factors include:

Alkyl Chain Length: The length of the n-alkyl chains has a significant effect. Symmetrical dialkyl ammonium salts with chain lengths from C8 to C18 all exhibit solid-solid phase transitions. researchgate.net

Anion Type: The nature of the counter-ion (e.g., halides, nitrate, sulfate) influences the transition temperatures. researchgate.net

Headgroup Structure: Modifications to the quaternary ammonium headgroup, such as the introduction of hydroxyl groups, can alter the phase behavior. nih.gov The presence of hydrogen bonding can promote the formation of highly ordered smectic phases. nih.gov Catanionic surfactants formed from multi-charged and multi-tailed quaternary ammonium centers show rich thermal behavior, including polymorphism and thermotropic mesomorphism. irb.hr

Studies on various quaternary ammonium salts have revealed a diversity of thermotropic behaviors, including the formation of different smectic liquid crystalline phases between the solid and isotropic liquid states. researchgate.netirb.hrirb.hr The existence of these mesophases is often confirmed by polarizing optical microscopy, which reveals characteristic textures like Maltese crosses and fan shapes. irb.hr

Table 2: Solid-Solid Phase Transition Properties of Selected Long-Chain Dialkyl Ammonium Salts (DCnX)

Compound (DCnX) Transition Temperature (°C) Transition Enthalpy (kJ/kg) Reference
DC8Cl 46.5 102.1 researchgate.net
DC10Cl 75.1 129.8 researchgate.net
DC12Cl 98.4 150.3 researchgate.net
DC10NO₃ 20.0 79.1 researchgate.net
DC12NO₃ 49.3 114.3 researchgate.net
DC14NO₃ 69.3 141.9 researchgate.net
DC16NO₃ 83.1 160.8 researchgate.net
DC18NO₃ 94.6 185.9 researchgate.net

Data derived from studies on symmetrical dialkyl ammonium salts.


Advanced Analytical and Characterization Techniques

Spectroscopic Methodologies for Structural and Interaction Analysis

Spectroscopic techniques are pivotal in elucidating the structural characteristics and interaction mechanisms of surfactants like ammonium (B1175870) octyl sulfate (B86663) at a molecular level. These methods provide insights into aggregation behavior, conformational changes, and interactions with other molecules.

Fluorescence Spectroscopy Applications

Fluorescence spectroscopy is a highly sensitive technique used to study the aggregation behavior of surfactants, particularly to determine the critical micelle concentration (CMC). rsc.org The principle lies in using a fluorescent probe that exhibits different fluorescence characteristics in the bulk aqueous phase compared to the hydrophobic core of a micelle. rsc.org When micelles form, the probe partitions into the micellar environment, leading to a detectable change in its fluorescence spectrum, such as an increase in intensity or a shift in the emission wavelength. rsc.orgdigitellinc.com This allows for the sensitive detection of the onset of micelle formation. rsc.org

The CMC is a fundamental property of a surfactant, representing the concentration at which micelles begin to form in solution. nih.gov Below the CMC, surfactant molecules exist predominantly as monomers, but as the concentration increases to the CMC, they self-assemble into aggregates. digitellinc.com This aggregation is driven by the hydrophobic effect, where the hydrophobic tails of the surfactant molecules are shielded from water within the micelle's core.

Several fluorescence methods are employed to determine the CMC, including those based on aggregation-induced emission (AIE), excimer formation, and intramolecular charge transfer (ICT). rsc.org For instance, a study on various surfactants utilized Nile Red as a fluorescent dye to determine their CMCs. digitellinc.com An increase in fluorescence intensity is expected as the surfactants form micelles and encapsulate the dye. digitellinc.com Another approach involves fluorescence depolarization, where the fluorescence anisotropy of a probe like 1,6-diphenyl-1,3,5-hexatriene (B155585) is measured. nih.gov The anisotropy decreases as surfactant concentration increases below the CMC and then stabilizes above it. nih.gov

While specific studies detailing the CMC of ammonium octyl sulfate using fluorescence spectroscopy are not prevalent in the provided search results, the general principles are widely applicable. The CMC values for related alkyl sulfate surfactants have been extensively studied and are known to be influenced by factors such as the length of the alkyl chain. For example, the CMC of sodium dodecyl sulfate (SDS), a widely studied anionic surfactant, is well-established. nih.govnih.gov

UV-Visible and Circular Dichroism Spectroscopy

UV-Visible (UV-Vis) spectroscopy can provide information about the formation of aggregates and interactions of this compound with other molecules, particularly chromophores (color-absorbing parts of a molecule). libretexts.orgshimadzu.com Changes in the absorption spectrum of a chromophore upon the addition of a surfactant can indicate its incorporation into micelles. The formation of complexes between charged molecules and surfactants can also be monitored. For example, the interaction between a cationic dye and an anionic surfactant, sodium bis(2-ethylhexyl) sulfosuccinate (B1259242) (Aerosol-OT), was studied using UV/Vis spectroscopy, revealing the formation of aggregates at concentrations well below the surfactant's CMC. researchgate.net In the context of ammonium sulfate, UV-Vis spectroscopy has been used to study the chemistry of aqueous brown carbon formed from the reaction of carbonyl compounds with ammonium sulfate, where changes in absorbance spectra indicated the formation of different products over time. mdpi.commdpi.com

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules and their interactions. wikipedia.org It measures the differential absorption of left- and right-circularly polarized light. wikipedia.orglibretexts.org While this compound itself is not chiral, CD spectroscopy can be employed to investigate its interactions with chiral molecules, such as proteins or certain dyes. The binding of a surfactant to a protein can induce conformational changes, which can be monitored by changes in the protein's CD spectrum. nih.gov For instance, the interaction of sodium dodecyl sulfate (SDS) with gelatin was shown to reduce the triple helical content of the gelatin, as observed by a decrease in the characteristic CD signal at 222 nm. nih.gov Similarly, CD can be used to study the aggregation of chiral dyes induced by surfactants. researchgate.net The formation of exciton-coupled CD signals can provide information on the absolute configuration of molecules, and this has been extended to tertiary amines through the formation of quaternary ammonium salts. columbia.edu

Infrared Spectroscopy for Mechanistic Insights

Infrared (IR) spectroscopy is a valuable tool for gaining mechanistic insights into the behavior of this compound by probing its molecular vibrations. nih.gov The technique can be used to identify functional groups and study intermolecular interactions, such as hydrogen bonding. The IR spectrum of ammonium sulfate shows characteristic absorption bands for the ammonium (NH₄⁺) and sulfate (SO₄²⁻) ions. nih.govnist.gov

In studies of related systems, IR spectroscopy has been used to investigate the impact of organic coatings, such as palmitic acid, on the water uptake of ammonium sulfate particles. researchgate.net Changes in the IR spectra can reveal information about the phase of the particles and the interactions between the organic and inorganic components. researchgate.net For instance, the vibrational modes of the sulfate ion are sensitive to its environment. nih.gov

Simultaneous IR and Raman spectroscopy have been used to quantify sulfate and ammonium ions in aqueous solutions, with IR spectroscopy showing high sensitivity for sulfate. nih.gov While specific mechanistic studies on this compound using IR spectroscopy were not found in the search results, the technique's ability to probe the vibrational modes of the sulfate and ammonium groups, as well as the alkyl chain, makes it a potentially powerful tool for understanding its interactions and behavior in various systems. The IR spectrum of the closely related sodium octyl sulfate shows characteristic absorptions for the C-H and S-O bonds. chemicalbook.com

Chromatographic Separation and Quantification

Chromatographic techniques are essential for the separation and quantification of surfactants like this compound from complex mixtures. These methods are based on the differential partitioning of analytes between a stationary phase and a mobile phase.

Hydrophobic Interaction Chromatography (HIC) in Related Systems

Hydrophobic Interaction Chromatography (HIC) is a powerful technique for the purification of biomolecules, particularly proteins, based on their hydrophobicity. bio-rad.comproteogenix.science The separation relies on the interaction between hydrophobic patches on the surface of molecules and a hydrophobic stationary phase. nih.gov These interactions are typically promoted by high concentrations of kosmotropic salts, such as ammonium sulfate, in the mobile phase. bio-rad.comnih.gov Elution is then achieved by decreasing the salt concentration, which weakens the hydrophobic interactions. nih.gov

HIC is particularly useful for applications like aggregate removal and the purification of monoclonal antibodies. proteogenix.sciencenih.gov The stationary phase in HIC often consists of an inert matrix functionalized with hydrophobic ligands, such as alkyl (e.g., butyl, octyl) or aryl groups. proteogenix.sciencegbiosciences.com The choice of ligand and its density, along with the salt concentration, pH, and temperature, are critical factors that influence the separation. bio-rad.comnews-medical.net

While direct applications of HIC for the separation of this compound itself are not detailed, the principles are highly relevant. In HIC, ammonium sulfate is a commonly used salt to drive the binding of hydrophobic molecules to the stationary phase. news-medical.netcuni.cz The octyl group of this compound would have a strong hydrophobic character, suggesting it could be separated by HIC, likely requiring a decreasing salt gradient for elution. The use of octyl-functionalized stationary phases is also common in HIC. gbiosciences.comtandfonline.com

Table 1: Common Parameters in Hydrophobic Interaction Chromatography
ParameterDescriptionCommon Examples/Ranges
Stationary Phase Ligand The hydrophobic group attached to the chromatography resin.Butyl, Phenyl, Octyl nih.govgbiosciences.com
Mobile Phase Salt Kosmotropic salt used to promote hydrophobic interactions.Ammonium sulfate (1-2 M), Sodium chloride (3 M) news-medical.net
Elution Method Technique used to release the bound molecules.Decreasing salt gradient news-medical.net
pH Can influence the charge and hydrophobicity of the analyte.Typically neutral (pH 5-7) bio-rad.com
Temperature Affects the strength of hydrophobic interactions.Increased temperature generally increases interaction strength news-medical.net

Ion-Pair Chromatography Techniques

Ion-pair chromatography (IPC) is a versatile technique used for the separation of ionic and highly polar analytes on reversed-phase columns. technologynetworks.com This method involves the addition of an ion-pairing reagent to the mobile phase. technologynetworks.comfujifilm.com The ion-pairing reagent is a large ionic molecule with a charge opposite to that of the analyte and a hydrophobic region that interacts with the stationary phase. thermofisher.com This forms a neutral ion pair with the analyte, which can then be retained and separated on a nonpolar stationary phase like C8 or C18. technologynetworks.com

For the analysis of an anionic surfactant like this compound, a cationic ion-pairing reagent, such as a tetraalkylammonium salt (e.g., tetrabutylammonium), would be added to the mobile phase. cdhfinechemical.comtcichemicals.com The retention of the analyte can be controlled by several factors, including the type and concentration of the ion-pairing reagent, the type and concentration of the organic modifier (e.g., methanol (B129727), acetonitrile) in the mobile phase, and the pH of the mobile phase. technologynetworks.comnih.gov

IPC can be coupled with various detection methods, with UV and suppressed conductivity detection being common. technologynetworks.comthermofisher.com Suppressed conductivity detection is particularly advantageous for non-chromophoric ions, as it lowers the background conductivity of the eluent and enhances the analyte's signal. thermofisher.com IPC has been successfully applied to the separation and quantification of various alkyl sulfate surfactants in environmental water samples. chromatographyonline.com For instance, a method was developed for the simultaneous detection of several sodium alkyl sulfates using IPC with suppressed conductivity detection. chromatographyonline.com

Table 2: Components and Conditions in Ion-Pair Chromatography for Anionic Surfactants
Component/ConditionRole/EffectExamples
Stationary Phase Provides the hydrophobic surface for interaction.C8, C18 technologynetworks.com
Mobile Phase Carries the sample and ion-pairing reagent through the column.Methanol/water, Acetonitrile (B52724)/water mixtures nih.gov
Ion-Pairing Reagent Forms a neutral pair with the anionic analyte.Tetrabutylammonium hydroxide, Tetrabutylammonium bromide tcichemicals.com
Organic Modifier Adjusts the retention time of the ion pair.Acetonitrile, Methanol technologynetworks.com
Detector Quantifies the separated analytes.UV, Suppressed Conductivity technologynetworks.comthermofisher.com

Capillary Electrophoresis Coupled with Detection Methods

Capillary electrophoresis (CE) has emerged as a powerful technique for the separation and determination of surfactants, including alkyl sulfates like this compound. This method offers high resolution, short analysis times, and requires minimal sample and reagent volumes. nih.gov The separation in CE is based on the differential migration of charged species in an electric field. For anionic surfactants such as octyl sulfate, the separation is typically carried out in a fused-silica capillary under conditions that control the electroosmotic flow (EOF).

In a study on the separation of various alkyl sulfate surfactants, including octyl sulfate (C8), a background electrolyte (BGE) solution of 50 mM Tris and 20 mM His at a pH of 8.95 was found to be effective. nih.gov The separation was achieved by applying a voltage of +15 kV. Detection of these non-UV-absorbing analytes can be accomplished using indirect UV detection or, more commonly, capacitively coupled contactless conductivity detection (C⁴D). nih.govnih.gov The C⁴D method is particularly advantageous as it provides sensitive and universal detection for ionic species without the need for derivatization. The limits of detection (LODs) for alkyl sulfates using CE-C⁴D have been reported in the low mg/L range. nih.gov

The addition of organic solvents or cyclodextrins to the BGE can be employed to enhance the resolution of complex surfactant mixtures. nih.gov For instance, the use of tetrahydrofuran (B95107) in a phosphate (B84403) buffer has been shown to be effective for the separation of quaternary ammonium surfactants. nih.gov While direct CE analysis of this compound is not extensively documented, the established methods for other alkyl sulfates provide a robust framework for its characterization.

Table 1: Optimized Conditions for Capillary Electrophoresis of Alkyl Sulfates

ParameterConditionReference
Background Electrolyte50 mM Tris / 20 mM His nih.gov
pH8.95 nih.gov
Separation Voltage+15 kV nih.gov
Injection MethodHydrodynamic (20 cm height for 20 s) nih.gov
DetectionCapacitively Coupled Contactless Conductivity (C⁴D) nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) for Related Organosulfates

Hydrophilic Interaction Liquid Chromatography (HILIC) is a valuable chromatographic technique for the separation and analysis of polar compounds, including organosulfates. copernicus.orgcopernicus.org This method is particularly useful for retaining and separating compounds that show little to no retention on traditional reversed-phase columns. copernicus.org In HILIC, a polar stationary phase, often an amide-based material, is used with a mobile phase consisting of a high concentration of a non-polar organic solvent and a small amount of an aqueous buffer. copernicus.orgresearchgate.net

The analysis of atmospheric organosulfates using HILIC coupled with mass spectrometry (MS) has been well-documented. copernicus.orgresearchgate.netuiowa.edu In these studies, sodium octyl sulfate has been utilized as a standard for the semi-quantitative analysis of isoprene-derived organosulfates. copernicus.org The HILIC method effectively separates organosulfates from other polar compounds, small organic acids, and inorganic ions, which can be a significant challenge in reversed-phase chromatography. copernicus.org

A typical HILIC setup for organosulfate analysis involves an amide stationary phase with a mobile phase gradient of acetonitrile and an aqueous ammonium acetate (B1210297) or ammonium formate (B1220265) buffer. nih.gov Detection is commonly achieved using electrospray ionization mass spectrometry (ESI-MS) in the negative ion mode, which provides high sensitivity and selectivity for the sulfated compounds. copernicus.orgresearchgate.net The use of an internal standard, such as sodium octyl-d17 sulfate, can improve the accuracy and precision of the quantification. copernicus.org

Scattering and Microscopic Characterization

Dynamic Light Scattering (DLS) for Aggregate Size and Dynamics

Dynamic Light Scattering (DLS), also known as photon correlation spectroscopy, is a non-invasive technique widely used to determine the size distribution of small particles and aggregates in suspension, such as surfactant micelles. nih.goveurofinsdiscovery.com The technique measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. muser-my.com Larger particles move more slowly, causing the scattered light intensity to fluctuate at a slower rate, while smaller particles move more rapidly, leading to faster fluctuations.

For anionic surfactants like this compound, DLS is instrumental in determining the hydrodynamic radius (Rh) of the micelles that form above the critical micelle concentration (CMC). acs.org The size of these aggregates is influenced by factors such as surfactant concentration, temperature, and the ionic strength of the solution. muser-my.com Studies on similar surfactants, such as sodium dodecyl sulfate (SDS), have shown that DLS can effectively characterize micellar size and its response to environmental changes. researchgate.netresearchgate.net For instance, the addition of salts can lead to an increase in micelle size due to the screening of electrostatic repulsions between the surfactant head groups. researchgate.net

It is important to note that DLS measures the mutual diffusion coefficient of the surfactant components, which includes contributions from micelles, monomers, and counterions. acs.org Therefore, careful interpretation of DLS data is necessary, especially at concentrations near the CMC.

Table 2: Representative Hydrodynamic Radii of Anionic Surfactant Micelles Determined by DLS

SurfactantConcentration (mM)Hydrodynamic Radius (nm)Reference
Sodium Dodecyl Sulfate (SDS)100~3.0 researchgate.net
Sodium Octyl Sulfate (SOS) / Cetyltrimethylammonium Bromide (CTAB)VariedVaries with composition uri.edu
Nonionic C10E6Above CMC~3.5 acs.org

Electron Microscopy for Microstructural Analysis

Electron microscopy techniques, such as cryo-electron microscopy (cryo-EM) and negative-staining transmission electron microscopy (TEM), provide direct visualization of the morphology and microstructure of surfactant aggregates. While cryo-EM allows for the observation of micelles in a near-native, vitrified state, negative staining is a simpler and more accessible method for routine analysis.

In negative staining, the sample is adsorbed onto a support grid and surrounded by a solution of a heavy metal salt, such as uranyl formate or ammonium molybdate (B1676688). nih.gov The stain dries around the particles, creating a high-contrast cast that reveals their shape and size. This technique has been successfully used to visualize the necklace-like structures of sodium dodecyl sulfate (SDS)/protein complexes, where spherical SDS micelles are dispersed along an unfolded peptide chain. nih.gov The micelles in these complexes were observed to have a diameter of approximately 6.2 nm. nih.gov

For the analysis of this compound, negative staining with a non-interfering stain like ammonium molybdate would be a suitable approach to characterize the morphology of its micelles. nih.gov Scanning electron microscopy (SEM) can also be employed to study the solid-state morphology of the surfactant and its co-crystals. researchgate.net

Potentiometric and Electrochemical Characterization of Interactions

Potentiometric and electrochemical methods are valuable for studying the interactions of surfactants in solution, including their aggregation behavior and their interactions with other molecules and surfaces. capes.gov.brtandfonline.com Potentiometric titrations using ion-selective electrodes (ISEs) are a common method for determining the critical micelle concentration (CMC) of ionic surfactants. metrohm.com

For an anionic surfactant like this compound, a surfactant-selective electrode that responds to the octyl sulfate anion can be used. During a titration with a suitable titrant, the potential of the ISE changes as a function of the monomeric surfactant concentration. A distinct break in the titration curve is observed at the CMC, where the monomer concentration becomes relatively constant as micelles begin to form. metrohm.com While specific ISEs for octyl sulfate are not widely commercialized, electrodes selective for other alkyl sulfates, such as dodecyl sulfate, have been developed and can be adapted for this purpose. metrohm.com

Electrochemical techniques such as cyclic voltammetry can provide insights into the behavior of surfactants at electrode surfaces and the formation of self-assembled structures like micelles and vesicles. tandfonline.com The presence of surfactant micelles can influence the electrochemical response of redox-active probes and can also be directly studied if the surfactant itself undergoes redox reactions. nih.govacs.org These methods can be employed to investigate the interactions of this compound with various interfaces and other chemical species.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have become an indispensable technique for studying the spontaneous organization of surfactant molecules and their dynamic behavior in various environments. By simulating the movement and interaction of atoms and molecules over time, MD provides a virtual microscope to observe processes like micelle formation and interfacial adsorption.

Self-Assembly Processes of this compound Micelles and Aggregates

The self-assembly of surfactant molecules into organized structures like micelles is a hallmark of their behavior in aqueous solutions. MD simulations have been extensively used to explore these processes for alkyl sulfates. Studies on the analogous sodium octyl sulfate (SOS) reveal that above a certain concentration, the molecules spontaneously aggregate to minimize the unfavorable contact between their hydrophobic octyl tails and water. The primary driving force for this is the hydrophobic effect, coupled with electrostatic interactions between the charged sulfate headgroups and their counterions (e.g., ammonium ions).

Simulations of catanionic mixtures, such as those containing SOS and a cationic surfactant like cetyltrimethylammonium bromide (CTAB), demonstrate a rich variety of aggregate shapes depending on the composition. rsc.orgrsc.org As the ratio of the two surfactants changes, the aggregates can transition from spherical micelles to more complex disc-like and rod-like structures. rsc.orgrsc.org In SOS-rich systems, a typical aggregation path is sphere → disc → rod as the proportion of the cationic surfactant increases. rsc.orgrsc.org This transition is governed by the molecular packing parameter, which relates the volume of the hydrophobic tail to the area occupied by the headgroup at the aggregate surface. rsc.org The presence of the oppositely charged surfactant neutralizes some of the electrostatic repulsion between the sulfate headgroups, allowing for a closer packing that favors flatter, less curved structures like discs and rods. rsc.orgrsc.org

Table 1: Simulated Aggregate Shapes in Cationic-Anionic Surfactant Mixtures Containing Sodium Octyl Sulfate (SOS)
System CompositionPredominant Aggregate ShapeKey Insight
SOS-richSphere → Disc → RodIncreasing the amount of cationic surfactant (CTAB) reduces headgroup repulsion, favoring a transition to aggregates with lower curvature. rsc.orgrsc.org
CTAB-richRod → SphereIn systems dominated by the longer-tailed cationic surfactant, the aggregation behavior is different, showing a transition from rods to spheres. rsc.orgrsc.org
Equimolar Cationic/AnionicDisc-like or LamellarAt near-equimolar ratios, strong charge neutralization allows for highly ordered, flat structures to form. rsc.org

Interfacial Dynamics and Adsorption Layer Simulations

MD simulations are also employed to study the behavior of this compound at interfaces, such as the air-water interface. These simulations model the formation of the adsorption layer and reveal its structure and dynamics. Studies on related ionic surfactants show that the molecules arrange themselves with their hydrophobic tails pointing away from the water and their charged sulfate headgroups remaining hydrated at the surface. acs.orgacs.org

The nature of the counterion, which would be the ammonium ion (NH₄⁺) for this compound, is crucial. Simulations of alkali decyl sulfates with different cations (Li⁺, Na⁺, K⁺, etc.) have shown that the counterions form a layer (the outer Helmholtz plate) near the charged surfactant headgroups. acs.org The thickness and structure of this layer depend significantly on the counterion's size and the surfactant's surface concentration. acs.org As surface concentration increases, the electrostatic attraction between the anionic headgroups and the cationic counterions becomes stronger, compressing the layer. acs.org This indicates that the relatively small ammonium ion would be held closely to the sulfate headgroups at the interface. Furthermore, the lateral diffusion of surfactant molecules within this layer is a key dynamic property, with simulations showing that these molecules are mobile, moving across the surface without their complete hydration shell. acs.org

Prediction of Surfactant Properties (e.g., Surface Tension, Aggregate Shape)

Computational models are increasingly used to predict key surfactant properties. As mentioned, MD simulations can directly visualize and predict the shape of aggregates under different conditions. rsc.orgrsc.org

Furthermore, specialized MD simulation frameworks are used to predict surface tension. One approach is to combine MD simulations with molecular-thermodynamic theory (MD-MTT). nih.govrsc.org In this hybrid method, MD is used to calculate essential parameters, such as molecular geometry and interaction energies, which are then fed into the thermodynamic model to predict the surface tension isotherm. nih.gov All-atom MD simulations can also directly calculate the interfacial tension between water and a vacuum or an oil phase. rsc.org For instance, polarizable MD simulations have been used to calculate the curvature-corrected surface tension of nanodroplets containing ammonium/alkylaminium sulfates, finding a complex, non-monotonic relationship between surface tension and droplet size. researchgate.net These predictive capabilities are vital for designing surfactant formulations with specific interfacial properties.

Interactions with Substrates at the Molecular Level

Understanding how surfactants interact with various surfaces and macromolecules is critical for their application. MD simulations provide a molecular-level view of these interactions. For example, simulations of sodium octyl sulfate with proteins like adenosine (B11128) deaminase and ribonuclease A (RNase A) have elucidated the mechanism of surfactant-induced protein unfolding. nih.govresearchgate.netnih.gov These studies show that surfactant monomers and micelles can bind to both hydrophobic and charged regions on the protein surface. nih.gov The aggregation of surfactant molecules on the protein surface disrupts its native structure, leading to changes in stability and function. nih.govresearchgate.net The simulations can identify the specific amino acid residues that are key interaction sites for the surfactant molecules.

Similarly, simulations can model the adsorption of surfactants onto solid substrates. The hydrophobic octyl chain can contribute to the adsorption on nonpolar surfaces through hydrophobic interactions. nih.gov These simulations are crucial for applications such as mineral flotation, detergency, and corrosion inhibition, where the interaction of the surfactant with a specific substrate is the primary function. biust.ac.bw

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a deeper understanding of the electronic properties of the this compound molecule. acs.org Unlike MD simulations that use classical force fields, quantum methods calculate the electronic structure, providing insights into chemical bonding, charge distribution, and reactivity. biust.ac.bwacs.org

For this compound, DFT can be used to:

Analyze Charge Distribution: Determine the precise distribution of partial charges across the molecule. This reveals that the negative charge is localized on the oxygen atoms of the sulfate headgroup, while the positive charge resides on the ammonium counterion.

Identify Reactive Sites: By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), DFT can identify the most likely sites for chemical reactions and intermolecular interactions. researchgate.net The sulfate headgroup is typically the site for electrostatic interactions and hydrogen bonding, while the octyl chain engages in van der Waals interactions.

Calculate Interaction Energies: Quantum calculations can accurately determine the binding energy between the this compound molecule and a substrate, helping to explain the strength of adsorption. biust.ac.bw

While computationally intensive, these methods provide a fundamental basis for developing the more efficient force fields used in large-scale MD simulations. acs.org

Machine Learning Applications in Predicting Surfactant Behavior

In recent years, machine learning (ML) has emerged as a powerful tool for predicting the properties and behavior of surfactants, leveraging existing experimental and computational data. nih.gov By training algorithms on large datasets, ML models can learn the complex relationships between a surfactant's molecular structure and its macroscopic properties. researchgate.net

For alkyl sulfates, ML models, particularly those using graph neural networks (GNNs), have been developed to predict key parameters like the critical micelle concentration (CMC) and the surface tension at the CMC (γ_cmc). mdpi.com A notable advantage of GNNs is their ability to directly use the molecular graph (the 2D structure of the molecule) as input, capturing intricate structural features. A QSPR (Quantitative Structure-Property Relationship) model based on GNNs was developed and trained on a dataset that included data for sodium octyl sulfate. mdpi.com This demonstrates the direct applicability of such models to predict the properties of this compound. These data-driven approaches can significantly accelerate the design and screening of new surfactants by providing rapid property predictions without the need for extensive experimentation or computationally expensive simulations. researchgate.netmdpi.com

Data Tables

Physicochemical Data for Ammonium (B1175870) Octyl Sulfate (B86663)

PropertyValue
Molecular FormulaC₈H₂₁NO₄S
Molecular Weight227.32 g/mol alfa-chemistry.com
Boiling Point364.9°C at 760 mmHg alfa-chemistry.com
Flash Point174.5°C alfa-chemistry.com
IUPAC Nameazanium;octyl sulfate alfa-chemistry.com
InChI KeyPYWCSLGSEKAVNK-UHFFFAOYSA-N alfa-chemistry.com
CAS Number67633-88-9 alfa-chemistry.comepa.gov

Role in Specialized Chemical Systems and Advanced Materials Research

Emulsion Polymerization as a Stabilizer

Ammonium (B1175870) octyl sulfate (B86663) can function as a stabilizer in emulsion polymerization, a process used to produce synthetic latexes for coatings, adhesives, and inks. pcimag.com In this technique, monomer droplets are dispersed in an aqueous phase and stabilized by a surfactant. The polymerization reaction occurs within micelles formed by the surfactant. pcimag.com

Table 1: Role of Surfactant Type in Emulsion Polymerization

Surfactant TypePrimary FunctionBenefits
Anionic (e.g., Ammonium octyl sulfate) Provides electrostatic stabilization and shear stability. pcimag.compcc.euPrevents coagulation of latex particles; controls particle size. pcimag.com
Nonionic Offers steric stabilization. pcc.euEnhances stability against electrolytes and freezing. pcc.eu
Reactive Covalently bonds to the latex surface. pcimag.comImproves latex stability, reduces foaming, and enhances water resistance of the final product. pcimag.com

Interfacial Engineering in Material Synthesis (e.g., Colloidal Particles, Thin Films)

The synthesis of advanced materials such as colloidal particles and thin films often relies on precise control over interfacial properties, a role well-suited for surfactants like this compound.

In the synthesis of colloidal particles , which are nanometer- to micrometer-sized particles dispersed in a continuous medium, surfactants are essential for controlling particle growth and preventing aggregation. fiveable.meresearchgate.net During colloidal synthesis, surfactant molecules adsorb onto the surface of newly formed nanocrystals. researchgate.net This surface layer of surfactant molecules provides a stabilizing barrier, which can be either electrostatic or steric, preventing the particles from clumping together. nih.gov The surfactant's interaction with the particle surface is a critical parameter that influences the final size and shape of the colloidal particles, thereby determining their unique optical, catalytic, and electronic properties. researchgate.netscielo.org.mx

In the context of thin film formation , surfactants can be employed to modify surface tension and facilitate the uniform deposition of materials. For instance, in chemical bath deposition, a method for creating thin semiconductor films, additives that control the release of ions and the pH of the solution are crucial for film quality. researchgate.net While not a direct example of this compound, the use of ammonium sulfate in the deposition of cadmium sulfide (B99878) (CdS) thin films highlights the role of sulfate and ammonium ions in improving film morphology by providing precise pH control. researchgate.net Surfactants can also play a role in creating ordered thin films of polymers, where their interaction with the polymer backbone can lead to specific colorimetric responses, useful in sensor applications. elsevierpure.com

Applications in Mineral Processing and Flotation Studies

Froth flotation is a widely used method for separating valuable minerals from ore. ramenvalves.com The process relies on selectively rendering the surface of the desired mineral hydrophobic (water-repellent) so that it attaches to air bubbles and floats to the surface, while the unwanted minerals remain in the water. ramenvalves.com This selective hydrophobicity is achieved through the use of chemical reagents, primarily collectors. ramenvalves.com

Anionic surfactants can act as collectors in mineral flotation. The effectiveness of a particular surfactant depends on its ability to adsorb onto the mineral surface. For instance, in the flotation of malachite, a copper carbonate mineral, octyl hydroxamate, which has a similar alkyl chain length to this compound, is used as a collector. mdpi.com Research has also shown that the presence of ammonium ions can enhance the sulfidization flotation of copper oxide minerals, improving their recovery. researchgate.net This suggests that a compound like this compound, which provides both an octyl group and an ammonium ion, could potentially be investigated for similar applications. The general principle involves the hydrophobic tail of the surfactant orienting away from the mineral surface, creating the necessary conditions for air bubble attachment. ramenvalves.com

Surfactant-Enhanced Chemical Processes (e.g., Enhanced Oil Recovery Research)

In the petroleum industry, a significant amount of oil remains trapped in reservoirs after primary and secondary recovery methods. youtube.comacs.org Enhanced Oil Recovery (EOR) techniques are employed to recover this residual oil, and chemical EOR often involves the injection of surfactants. youtube.comacs.org

Surfactants like this compound are instrumental in EOR because of their ability to drastically reduce the interfacial tension (IFT) between oil and water. youtube.comresearchgate.net High IFT is a major cause of oil being trapped in the porous rock of a reservoir due to capillary forces. acs.org By lowering the IFT, surfactants allow the trapped oil droplets to be mobilized and displaced by the injected fluid. researchgate.netgoogle.com Anionic surfactants are frequently the preferred choice for EOR, particularly in sandstone reservoirs. researchgate.net The selection of a suitable surfactant is critical and depends on reservoir conditions such as temperature, salinity, and rock mineralogy to ensure it performs effectively and does not excessively adsorb onto the rock surface, which would be an inefficient use of the chemical. researchgate.net

Table 2: Key Mechanisms of Surfactants in Enhanced Oil Recovery

MechanismDescription
Interfacial Tension (IFT) Reduction Surfactants accumulate at the oil-water interface, significantly lowering the IFT and reducing the capillary forces that trap oil in reservoir pores. youtube.comacs.org
Wettability Alteration Surfactants can adsorb onto the reservoir rock surface, changing its wettability from oil-wet to water-wet, which helps in releasing the oil from the rock. researchgate.netnih.gov
Microemulsion Formation A properly selected surfactant system can form a microemulsion in-situ with the crude oil and brine, creating a low-viscosity phase that can more easily flow through the reservoir. google.com

Current Research Gaps and Future Academic Directions

Development of Novel Ammonium (B1175870) Octyl Sulfate (B86663) Derivatives with Tailored Properties

The development of new derivatives of ammonium octyl sulfate is a promising avenue for creating surfactants with customized properties for specific applications. Research in this area focuses on modifying the molecular structure to control characteristics such as solubility, surface activity, and biodegradability.

One approach involves the synthesis of quaternary ammonium derivatives. For instance, new quaternary ammonium derivatives (quats) have been successfully synthesized from polysaccharides like apple and citrus pectin. mdpi.comnih.gov This is achieved through a one-pot procedure involving the reaction of the polysaccharide with a quaternization mixture, such as epichlorohydrin (B41342) and a tertiary amine. mdpi.comnih.gov By varying the tertiary amine, a range of quaternized polymers with different properties can be produced. mdpi.com This methodology could be adapted to create novel this compound derivatives with enhanced functionalities.

Another strategy involves introducing different functional groups into the molecule. For example, research on other surfactants has shown that including an ester group in the side chain can improve biodegradability. researchgate.net The synthesis of N-octyl-O-sulfate chitosan (B1678972) demonstrates how an octyl sulfate group can be attached to a biopolymer, creating an amphiphilic derivative with unique properties. researchgate.net Similarly, modifying the counter-ion or the alkyl chain of this compound could lead to derivatives with tailored performance. For example, the synthesis of oxolane derivatives with quaternary ammonium salts has shown that increasing the length of the hydrocarbon chain can enhance biological activity. mdpi.com

The table below outlines potential modification strategies and their expected impact on the properties of this compound derivatives.

Modification StrategyPotential DerivativeExpected Property Enhancement
Quaternization with biopolymersPectin-Octyl Sulfate ConjugateImproved biocompatibility and specific targeting capabilities.
Introduction of ester linkagesOctyl Ester Sulfate with Ammonium counter-ionEnhanced biodegradability. researchgate.net
Variation of the alkyl chainBranched-chain octyl ammonium sulfateAltered packing at interfaces, potentially improving emulsification.
Modification of the head groupEthoxylated this compoundIncreased water solubility and modified foaming properties. google.com

Future research will likely focus on creating a broader library of these derivatives and screening them for performance in various applications, from personal care products to industrial processes.

Multiscale Modeling and Experimental Integration for Complex Systems

Understanding the behavior of this compound in complex formulations and environments requires a combination of computational modeling and experimental validation. Multiscale modeling has emerged as a powerful tool to bridge the gap between molecular-level interactions and macroscopic properties. manchester.ac.uksiam.orgmtu.edu

This approach utilizes a range of simulation techniques to study systems at different spatial and temporal scales. manchester.ac.uk At the most fundamental level, quantum mechanical methods can be used to understand the electronic structure of the surfactant molecule. Molecular dynamics (MD) and Monte Carlo simulations can then model the behavior of individual surfactant molecules and their aggregation into micelles. manchester.ac.ukifpenergiesnouvelles.fracs.orgresearchgate.net Coarse-grained simulations can further simplify the system to study larger-scale phenomena, such as the interaction of micelles with surfaces or other molecules. manchester.ac.ukprinceton.edu Finally, continuum models like computational fluid dynamics can simulate the behavior of the bulk fluid. manchester.ac.uk

The integration of these modeling techniques with experimental data is crucial for validating the models and providing a comprehensive understanding of the system. manchester.ac.uk Experimental techniques can provide data on properties such as surface tension, particle size, and adsorption behavior, which can be used to refine and validate the computational models. manchester.ac.uknih.gov This integrated approach allows researchers to predict the behavior of this compound in complex systems, such as emulsions and foams, and to design new formulations with optimized performance. princeton.edu

Advanced In-situ Characterization of Dynamic Interfacial Phenomena

The performance of this compound is largely determined by its behavior at interfaces. Advanced in-situ characterization techniques are essential for understanding the dynamic processes that occur at these interfaces in real-time. tandfonline.com These techniques allow researchers to observe surfactant adsorption, aggregation, and the structure of interfacial layers as they form and evolve.

Several powerful in-situ methods are being applied to study surfactant systems. Surface-sensitive X-ray techniques, such as X-ray scattering and spectroscopy, can provide detailed information about the atomic and molecular structure of interfaces. nih.gov4tu.nl These methods can be used to study processes like electrodeposition and the behavior of materials in batteries. nih.gov

Optical tweezers, combined with single-particle tracking, offer a novel way to investigate surfactant behavior at interfaces. mdpi.com This technique uses a focused laser beam to trap and manipulate nanoparticles, allowing researchers to probe the local interactions between the surfactant and a surface. mdpi.com This can provide insights into the mobility of surfactants at interfaces and the effects of different head groups or tail structures. mdpi.com

Microfluidic devices provide a platform for visualizing microscopic transport phenomena under controlled conditions. mdpi.com This technology can be used to study the flow and mass transfer of surfactant solutions in confined geometries, which is relevant to applications such as enhanced oil recovery. mdpi.com By directly observing these processes, researchers can gain a better understanding of how surfactants mobilize trapped phases. mdpi.com

The table below summarizes some advanced in-situ characterization techniques and the information they can provide about the interfacial behavior of this compound.

TechniqueInformation Provided
Surface X-ray ScatteringAtomic and molecular structure of the adsorbed surfactant layer. nih.gov
Optical TweezersLocal interactions and mobility of surfactant molecules at an interface. mdpi.com
Two-Liquid Contact Angle MethodDynamic behavior and equilibrium quantities of surfactant adsorption at solid-liquid and liquid-liquid interfaces. tandfonline.com
Sum-Frequency Generation (SFG) SpectroscopyOrientation and ordering of surfactant molecules at the air-water interface. cas.cz
MicrofluidicsVisualization of flow and mass transfer processes in porous media. mdpi.com

Future work in this area will likely involve combining multiple in-situ techniques to obtain a more complete picture of the complex and dynamic behavior of this compound at interfaces.

Sustainable Synthesis and Environmental Impact Mitigation Strategies

There is a growing demand for surfactants that are derived from renewable resources and are readily biodegradable. cosmeticsdesign.com Research in this area is focused on developing greener synthesis routes for this compound and mitigating its environmental impact.

One approach is to use bio-based raw materials. For example, itaconate, a bio-based monomer, has been used to develop high-performance bio-based pressure-sensitive adhesives. acs.org Similarly, exploring pathways to synthesize the octyl group from renewable feedstocks could reduce the carbon footprint of this compound.

Another key area of research is the development of more environmentally friendly synthesis processes. The use of catalysts, such as anionic surfactants like ammonium lauryl sulfate, in aqueous media at room temperature represents a greener approach to chemical synthesis. researchgate.net Applying similar principles to the production of this compound could reduce energy consumption and the use of hazardous solvents.

Improving the biodegradability of surfactants is also a major goal. Studies have shown that surfactants containing ester or amide groups can be more easily broken down by microorganisms. researchgate.netnih.gov The development of this compound derivatives that incorporate such linkages could lead to more environmentally benign products. Amino acid-based surfactants, such as glutamates and alaninates, are being positioned as the next generation of safe and sustainable cleansing ingredients due to their mildness and biodegradability. cosmeticsdesign.com

Strategies to mitigate the environmental impact of this compound also include the development of effective remediation techniques. The use of surfactants in applications like enhanced oil recovery necessitates an understanding of their fate and transport in the environment. researchgate.net Research into the biodegradation pathways of surfactants is crucial for developing strategies to clean up contaminated sites. researchgate.net

The following table outlines potential strategies for improving the sustainability of this compound.

StrategyApproachPotential Benefit
Sustainable Synthesis Use of bio-based feedstocks for the octyl chain.Reduced reliance on fossil fuels and lower carbon footprint. acs.org
Catalytic synthesis in aqueous media.Lower energy consumption and reduced use of volatile organic compounds. researchgate.net
Environmental Impact Mitigation Incorporation of biodegradable linkages (e.g., esters).Enhanced biodegradability and reduced persistence in the environment. researchgate.net
Development of highly efficient formulations to reduce the amount of surfactant needed.Lower overall environmental loading.
Study of biodegradation pathways.Improved risk assessment and development of remediation strategies. researchgate.net

Future research will continue to explore these and other strategies to ensure that this compound and other surfactants can be produced and used in a way that is both effective and environmentally responsible.

Q & A

Q. What experimental parameters influence the efficacy of ammonium octyl sulfate in hydrophobic interaction chromatography (HIC)?

this compound is critical in HIC for modulating protein-ligand interactions. Key parameters include:

  • Salt concentration : Higher ammonium sulfate concentrations enhance hydrophobic binding by reducing water activity. For example, complete protein binding to octyl ligands occurs at ≤0.5 M ammonium sulfate .
  • Ligand type : Octyl ligands exhibit stronger hydrophobic interactions compared to phenyl ligands, requiring optimization for specific protein recovery .
  • pH and temperature : Adjustments can alter protein solubility and ligand affinity. Validate via stepwise elution with decreasing salt gradients.

Q. How is the purity of this compound validated in synthetic preparations?

USP-grade protocols for ammonium sulfate can be adapted:

  • Phosphate impurity test : Dissolve sample in 0.5 N sulfuric acid, add phosphate reagents (A and B), and compare blue color intensity against a control (≤5 ppm limit) .
  • Chloride/sulfate analysis : Use ion chromatography or turbidimetric methods with standardized controls .
  • Spectroscopic validation : Employ NMR or FT-IR to confirm structural integrity and absence of organic contaminants.

Advanced Research Questions

Q. How can computational modeling resolve contradictions in this compound’s membrane partitioning behavior?

Conflicting data on partitioning into lipid bilayers can be addressed via coarse-grained molecular dynamics (CG-MD):

  • Bead assignment : Map the sulfate group (SO₄⁻) as a polarizable Q2 bead and the octyl chain as a hydrophobic C1 bead, per Martini 3 force field guidelines .
  • Validation : Compare simulated logKₘw values with experimental surface plasmon resonance (SPR) data for octyl sulfate .
  • Ionic strength effects : Simulate systems with 0.15–1.0 M NaCl to assess electrostatic screening impacts on partitioning efficiency.

Q. What methodological frameworks optimize this compound’s role in mixed surfactant systems?

Conflicting aggregation data in multicomponent systems require:

  • Critical micelle concentration (CMC) analysis : Use conductometry or fluorescence spectroscopy with pyrene probes to determine CMC under varying ionic strengths (e.g., 0.1–2.0 M ammonium sulfate) .
  • Contradiction resolution : If turbidity assays conflict with light scattering, validate via small-angle X-ray scattering (SAXS) to distinguish micelle vs. vesicle formation .
  • Synergistic effects : Design DoE (Design of Experiments) matrices to test interactions with nonionic surfactants (e.g., decyl octyl glycosides) .

Safety and Handling

  • Containment : Use HEPA-filtered vacuums to collect dust; avoid compressed air to prevent explosive dispersions .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. In case of inhalation, move to fresh air and monitor for respiratory distress .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.